1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(4-(isopropylthio)phenyl)ethanone
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Overview
Description
1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(4-(isopropylthio)phenyl)ethanone is a complex organic compound featuring a thiazepane ring, a phenyl group, and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(4-(isopropylthio)phenyl)ethanone typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiazepane Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions, often involving sulfur-containing reagents.
Introduction of the Phenyl Group: This step might involve Friedel-Crafts alkylation or acylation reactions.
Attachment of the Ethanone Moiety: This can be done through nucleophilic addition reactions, where the ethanone group is introduced to the thiazepane ring.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(4-(isopropylthio)phenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the thiazepane ring.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the phenyl and ethanone moieties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thioethers or alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine: In medicinal chemistry, 1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(4-(isopropylthio)phenyl)ethanone may be investigated for its potential pharmacological properties. It could serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound might be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(4-(isopropylthio)phenyl)ethanone exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
- 1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-phenylethanone
- 1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(4-methylphenyl)ethanone
Uniqueness: Compared to similar compounds, 1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(4-(isopropylthio)phenyl)ethanone is unique due to the presence of the isopropylthio group. This functional group can impart distinct chemical and physical properties, such as increased lipophilicity or altered reactivity, making it a compound of particular interest for further study.
Properties
IUPAC Name |
1-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-2-(4-propan-2-ylsulfanylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO3S2/c1-17(2)27-20-10-8-18(9-11-20)16-22(24)23-13-12-21(28(25,26)15-14-23)19-6-4-3-5-7-19/h3-11,17,21H,12-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNOOJWHPSJWUAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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